molecular formula C8H10Cl4 B2604054 1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane CAS No. 17776-97-5

1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane

Cat. No.: B2604054
CAS No.: 17776-97-5
M. Wt: 247.97
InChI Key: MCBKMXZCZYBXDU-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane is a useful research compound. Its molecular formula is C8H10Cl4 and its molecular weight is 247.97. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis

1,1-Dichloro-2-(chloromethyl)cyclopropane exhibits versatile reactivity with phenols, alcohols, and thiophenol, forming various cyclopropane derivatives under different conditions. This reactivity highlights its potential in synthetic chemistry for creating diverse organic compounds (Jończyk & Kmiotek-Skarżyńska, 1992).

Formation of Reactive Intermediates

The compound has been used in the generation of reactive intermediates like methylenecyclopropene. This research is significant in understanding the behavior of such intermediates in various chemical reactions (Billups et al., 1981).

Ring Opening Reactions

1,1-Dichloro-2-vinylcyclopropane undergoes ring-opening reactions under certain conditions, demonstrating its utility in synthesizing complex organic structures such as aryl gem-dichloropentenes (Kazakova et al., 2016).

Ozonolytic Synthesis

Ozonolytic synthesis of acylhydrazones from derivatives of this compound suggests its role in developing novel synthetic methodologies (Myasoedova et al., 2021).

Stereochemistry Studies

The stereochemistry of gem-dihalocyclopropanes, including compounds structurally related to 1,1-dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane, has been studied, providing insights into the spatial configuration of these molecules (Ziyat et al., 2002).

Antimicrobial Activity

A cyclopropane derivative of this compound has been synthesized and evaluated for its antimicrobial activity against various bacterial strains, indicating its potential in medicinal chemistry (Sadyrbekov et al., 2018).

Pyrolytic Transformations

Pyrolysis studies of 1,1-dichlorocyclopropanes, including similar compounds, have provided insights into their transformation into olefins, an important aspect in organic synthesis (Fields et al., 1969).

Ozonolysis and Derivatization

Low-temperature ozonolysis of related compounds has been explored for the production of carbonyl and carboxy derivatives, expanding the applications in synthetic organic chemistry (Legostaeva et al., 2018).

Properties

IUPAC Name

1,1-dichloro-2-(2,2-dichloro-1-methylcyclopropyl)-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl4/c1-5(3-7(5,9)10)6(2)4-8(6,11)12/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBKMXZCZYBXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C2(CC2(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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